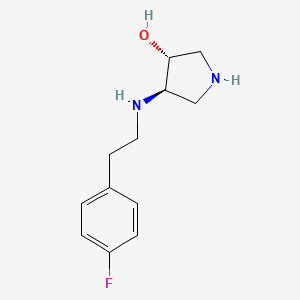
(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a 4-fluorophenethylamino group and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-fluorophenethylamine.
Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the hydroxyl group at the 3-position.
Amine Substitution: The 4-fluorophenethylamine is then introduced to the pyrrolidine ring through a substitution reaction, forming the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a variety of functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- (3R,4R)-4-((4-Methylphenethyl)amino)pyrrolidin-3-ol
- (3R,4R)-4-((4-Chlorophenethyl)amino)pyrrolidin-3-ol
- (3R,4R)-4-((4-Bromophenethyl)amino)pyrrolidin-3-ol
Uniqueness
(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol is unique due to the presence of the 4-fluorophenethyl group, which can influence its chemical and biological properties. The fluorine atom can affect the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
特性
分子式 |
C12H17FN2O |
|---|---|
分子量 |
224.27 g/mol |
IUPAC名 |
(3R,4R)-4-[2-(4-fluorophenyl)ethylamino]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17FN2O/c13-10-3-1-9(2-4-10)5-6-15-11-7-14-8-12(11)16/h1-4,11-12,14-16H,5-8H2/t11-,12-/m1/s1 |
InChIキー |
LRVWRKBMGGKQIM-VXGBXAGGSA-N |
異性体SMILES |
C1[C@H]([C@@H](CN1)O)NCCC2=CC=C(C=C2)F |
正規SMILES |
C1C(C(CN1)O)NCCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13355190.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355193.png)
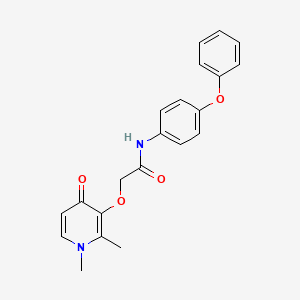
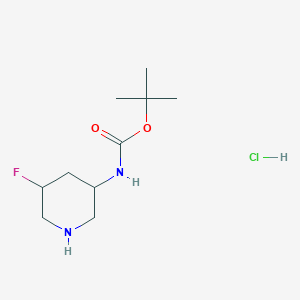

![3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355216.png)
![3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355226.png)


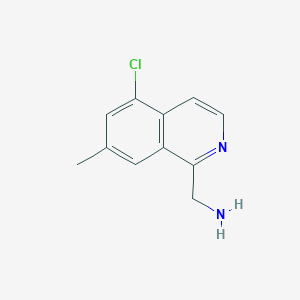
![6-(Naphthalen-1-ylmethyl)-3-[(propan-2-ylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355236.png)
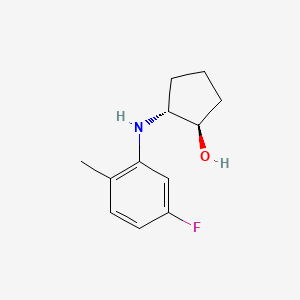
![6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355262.png)
![[2-[(4-Methylcyclohexyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355265.png)
